

# how to prevent aggregation of ADCs with hydrophobic linkers

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Compound of Interest

Compound Name: Azido-PEG1-Val-Cit-OH

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# **Technical Support Center: Preventing ADC Aggregation**

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the aggregation of ADCs, particularly those constructed with hydrophobic linker-payloads.

## Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ADC aggregation when using hydrophobic linker-payloads?

A1: ADC aggregation is a complex issue driven by several factors, primarily related to increased hydrophobicity and structural instability:

- Increased Surface Hydrophobicity: The covalent attachment of hydrophobic small molecule drugs and linkers to an antibody increases the overall hydrophobicity of the protein.[1][2][3]
   [4] This can lead to intermolecular interactions between these hydrophobic patches, causing the ADC molecules to cluster together.[4]
- High Drug-to-Antibody Ratio (DAR): A higher DAR generally correlates with increased hydrophobicity and a greater propensity for aggregation.[1][5][6] ADCs with DAR values of 6

### Troubleshooting & Optimization





or 8 are often more prone to aggregation under thermal stress compared to those with lower DARs.[7]

- Conformational Instability: The conjugation process itself or the presence of the attached payload can induce conformational changes in the antibody.[1][8] These changes can expose aggregation-prone regions that were previously buried within the protein's native structure.[1]
- Suboptimal Formulation and Process Conditions: Factors during manufacturing and storage, such as high protein concentration, suboptimal pH (especially near the antibody's isoelectric point), the use of organic co-solvents for payload dissolution, and exposure to physical stress like temperature fluctuations or shaking, can significantly promote aggregation.[1][4][9]
   [10]

Q2: What are the consequences of ADC aggregation for my research?

A2: ADC aggregation can have significant negative impacts on the safety, stability, and efficacy of your therapeutic candidate:

- Reduced Efficacy: Aggregates may possess altered binding affinity for the target antigen and are often cleared more rapidly from circulation, which reduces the therapeutic window.[5][8]
- Increased Immunogenicity: The presence of aggregates, especially high molecular weight (HMW) species, is a major safety concern as it can trigger an unwanted immune response in patients.[4][8][11]
- Physical Instability: Aggregation compromises the physical stability of the drug product, leading to the formation of particulates and precipitation. This reduces the product's shelf-life and complicates manufacturing and regulatory approval.[1][12]
- Process and Manufacturing Challenges: Aggregation leads to product loss during purification steps, which reduces the overall yield and impacts the economic viability of the manufacturing process.[1][4]

Q3: How can I proactively prevent or minimize ADC aggregation during development?

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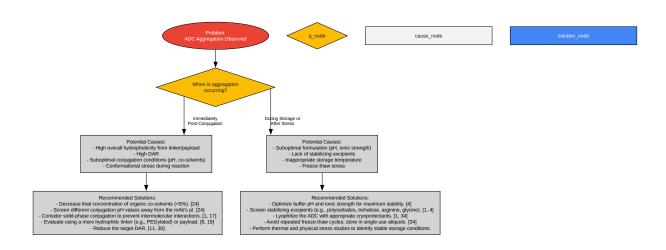
A3: A multi-faceted approach combining protein engineering, linker-payload design, and formulation optimization is the most effective strategy:

- Linker and Payload Modification: Incorporating hydrophilic linkers is a key strategy. This can
  be achieved by using linkers that contain polyethylene glycol (PEG) groups, sulfonate
  groups, or other hydrophilic moieties to "shield" the hydrophobic payload.[1][3][5][9]
  Developing more hydrophilic payloads can also significantly reduce aggregation propensity.
  [1][9]
- Formulation Optimization: The choice of excipients is critical. Non-ionic surfactants (e.g., Polysorbate 80, Tween 20), sugars (e.g., trehalose), and certain amino acids can act as stabilizers to reduce protein-protein interactions.[1][9][13] Optimizing the buffer pH and ionic strength is also essential for maintaining ADC stability.[9]
- Protein and Conjugation Engineering: Rationally designing the antibody to include
  "aggregation gatekeeper" residues (introducing charged residues in aggregation-prone
  regions) can improve stability.[1][11] Furthermore, employing site-specific conjugation
  technologies can produce more homogeneous ADCs with potentially lower aggregation risk.
  [14][15]
- Process Control: Minimizing thermal and physical stress during conjugation and purification
  is important.[1] An advanced strategy is to perform the conjugation while the antibodies are
  immobilized on a solid support, which physically prevents them from interacting and
  aggregating during the most vulnerable step of the process.[1][4][16]

### **Troubleshooting Guide: ADC Aggregation**

If you are encountering aggregation in your experiments, use this guide to identify the potential cause and find a solution.





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Caption: Troubleshooting workflow for ADC aggregation.

### **Data & Results**

# Table 1: Impact of Drug-to-Antibody Ratio (DAR) and Payload Hydrophobicity on ADC Aggregation

Higher DAR values and more hydrophobic payloads directly correlate with an increased tendency for ADCs to aggregate, especially under thermal stress.



ADC Construct	Stress Condition	DAR	% Monomer	% Aggregate	Reference
Trastuzumab-	40°C, 2 days	8	<5%	>95%	[17]
Trastuzumab- MMAU*	40°C, 2 days	8	98%	2%	[17]
anti-FRα- sulfo-SPDB- DM4	N/A	~2	High	Low	[6]
anti-FRα- sulfo-SPDB- DM4	N/A	~10	Lower	Higher (rapid clearance)	[6]
Model IgG1- Payload 1 (Low logP)	Thermal Stress	Matched	High	Low	[18][19]
Model IgG1- Payload 3 (High logP)	Thermal Stress	Matched	Low	High	[18][19]

<sup>\*</sup>MMAU is a hydrophilic glycoside variant of MMAE, demonstrating that modifying the payload can drastically reduce aggregation.[17]

## **Table 2: Effect of Hydrophilic Linkers on ADC Properties**

The incorporation of hydrophilic components, such as PEG, into the linker design can mitigate the hydrophobicity of the payload, leading to reduced aggregation and improved pharmacokinetics.



Linker Feature	ADC Property	Observation	Reference
Linear PEG24 Linker	Stability	Showed significant aggregation and degradation over time at 40°C.	[12]
Pendant PEG (2x12) Linker	Stability	Showed significantly higher monomer content and stability under the same stress conditions.	[12]
Pendant PEG (2x12) Linker	Pharmacokinetics	Exhibited slower clearance rates in mice compared to the linear PEG linker ADC.	[12]
ChetoSensar™ (chito- oligosaccharide)	Hydrophobicity	HIC analysis showed a significant reduction in hydrophobicity for a DAR 4 ADC, shifting its profile closer to the unconjugated antibody.	[2]

## **Key Experimental Protocols**

# Protocol 1: Quantifying ADC Aggregates using Size Exclusion Chromatography (SEC)

SEC is the industry-standard method for separating and quantifying ADC monomers, dimers, and higher molecular weight (HMW) aggregates based on their hydrodynamic size.[1][20]

 Instrumentation: HPLC or UHPLC system with a UV detector (e.g., Agilent 1260 Infinity Bioinert LC).[20]



- Column: A silica-based column with appropriate pore size for antibody separation (e.g., Agilent AdvanceBio SEC 300Å, 2.7 μm or TSKgel G3000SWxl).[10][20]
- Mobile Phase: A physiological pH buffer is typically used. Example: 150 mM sodium phosphate, pH 7.0.[20] For some hydrophobic ADCs, a small amount of organic modifier may be required to improve peak shape, but this should be optimized carefully.[21]
- Procedure:
  - Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
  - Prepare the ADC sample by diluting it in the mobile phase to a final concentration of approximately 1 mg/mL.[10]
  - Inject a defined volume (e.g., 10-20 μL) of the sample.
  - Run the chromatogram at a constant flow rate (e.g., 0.8-1.0 mL/min).
  - Monitor the eluent at 280 nm.
- Data Analysis: Integrate the peaks corresponding to HMW aggregates, monomer, and any
  fragments. Calculate the percentage of each species by dividing the area of the individual
  peak by the total area of all peaks. An increase in the percentage of the HMW peak indicates
  aggregation.

# Protocol 2: Assessing Particle Size Distribution with Dynamic Light Scattering (DLS)

DLS is a rapid, non-invasive technique used to determine the size distribution of particles in a solution and is highly sensitive for detecting the early onset of aggregation.[1][7][18]

- Instrumentation: A DLS instrument with temperature control.
- Procedure:
  - Prepare the ADC sample in a formulation buffer, ensuring it is free of dust and extraneous particles by centrifugation or filtration (use a low protein-binding filter, e.g., 0.1 or 0.22 μm).

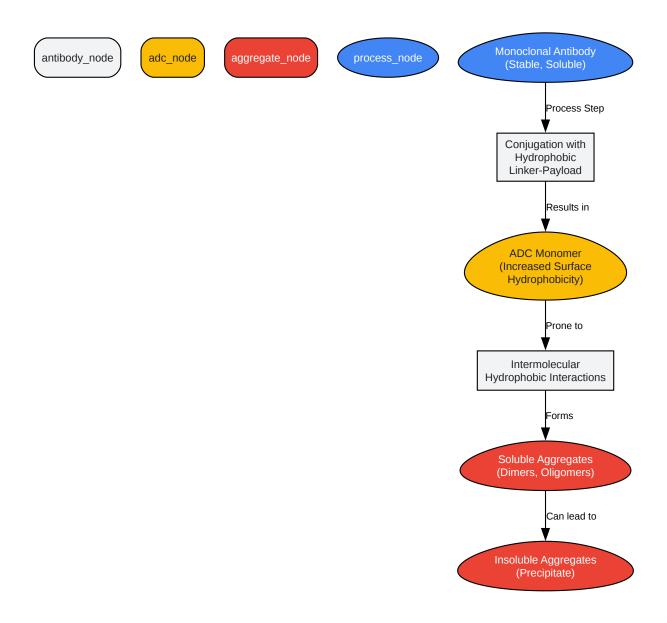


- Transfer the sample to a clean, low-volume cuvette.
- Place the cuvette in the instrument and allow it to equilibrate to the desired temperature.
- Perform the measurement, acquiring data for a sufficient duration to ensure a stable correlation function.
- Data Analysis: The instrument software calculates the hydrodynamic radius (Rh) and the
  polydispersity index (PDI). An increase in the average Rh or a high PDI value (>0.2) is
  indicative of aggregation or a heterogeneous sample. Tracking these values over time is an
  effective way to monitor stability.[8]

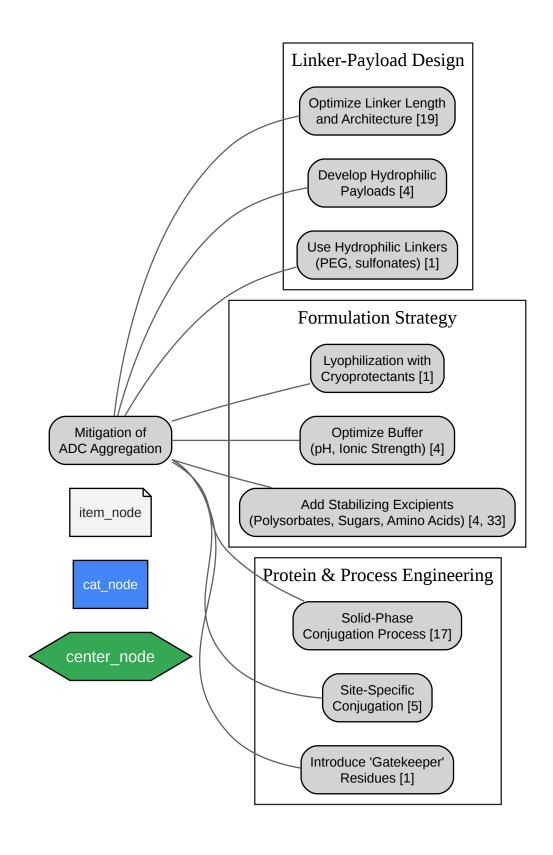
# Visualizing Concepts Mechanism of Hydrophobicity-Induced Aggregation

The conjugation of hydrophobic drugs to an antibody creates new hydrophobic surface patches, which can drive the self-association of ADC molecules, leading to the formation of soluble and insoluble aggregates.









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